2-(Trifluoromethyl)-6-nitro-1H-indole
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Overview
Description
2-(Trifluoromethyl)-6-nitro-1H-indole is a compound that belongs to the class of indoles, which are widely found in nature and known for their bioactivity. The trifluoromethyl group (-CF₃) is a functional group that enhances the polarity, stability, and lipophilicity of the compound, making it valuable in various applications, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-6-nitro-1H-indole can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonate (CF₃SO₂Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the C2 position of the indole ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using environmentally friendly and cost-effective reagents. The use of flow chemistry platforms has been explored to streamline the synthesis of trifluoromethyl-containing compounds, offering scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(Trifluoromethyl)-6-amino-1H-indole .
Scientific Research Applications
2-(Trifluoromethyl)-6-nitro-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s bioactivity makes it useful in studying biological processes.
Industry: The compound is used in the development of agrochemicals and materials
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)isonicotinic acid: Used in molecular construction.
4-(Trifluoromethyl)phenol: Known for its bioactivity.
Trifluridine: A nucleoside metabolic inhibitor used in antiviral treatments.
Uniqueness
2-(Trifluoromethyl)-6-nitro-1H-indole is unique due to its specific combination of the trifluoromethyl and nitro groups on the indole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-nitro-2-(trifluoromethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-3-5-1-2-6(14(15)16)4-7(5)13-8/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWQDSBKVJFDGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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